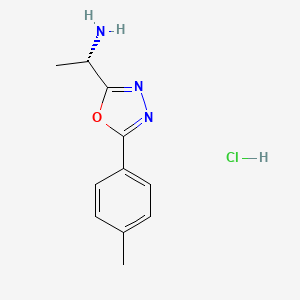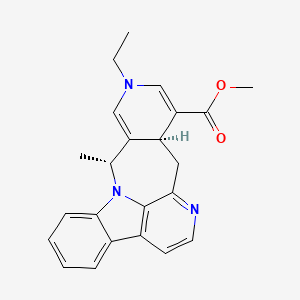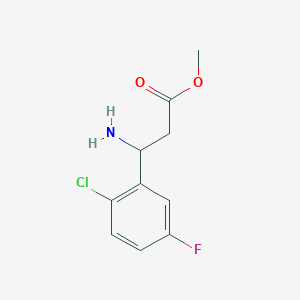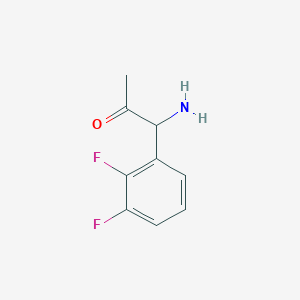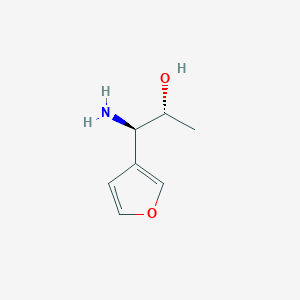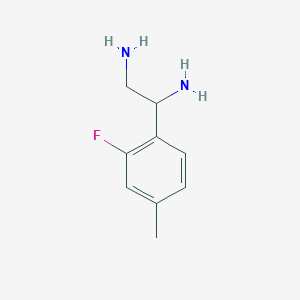
(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine is an organic compound characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with a prop-2-en-1-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine typically involves the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol and a suitable base like sodium methoxide.
Formation of Prop-2-EN-1-amine: The final step involves the formation of the prop-2-en-1-amine moiety through a reaction such as the Wittig reaction or a similar olefination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methoxylation processes, followed by the olefination step. These processes are optimized for yield, purity, and cost-effectiveness, often utilizing continuous flow reactors and automated systems.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, forming saturated amines.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of azides or nitriles.
Applications De Recherche Scientifique
(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups may enhance binding affinity and specificity, while the prop-2-en-1-amine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(3-Chloro-5-methoxyphenyl)prop-2-EN-1-amine: Similar structure with a chlorine atom instead of bromine.
(1R)-1-(3-Bromo-5-ethoxyphenyl)prop-2-EN-1-amine: Similar structure with an ethoxy group instead of methoxy.
(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-ol: Similar structure with a hydroxyl group instead of an amine.
Uniqueness
(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine is unique due to the specific combination of bromine and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. The presence of the prop-2-en-1-amine moiety also adds to its distinctiveness, providing opportunities for diverse chemical modifications and applications.
Propriétés
Formule moléculaire |
C10H12BrNO |
|---|---|
Poids moléculaire |
242.11 g/mol |
Nom IUPAC |
(1R)-1-(3-bromo-5-methoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12BrNO/c1-3-10(12)7-4-8(11)6-9(5-7)13-2/h3-6,10H,1,12H2,2H3/t10-/m1/s1 |
Clé InChI |
VTOOJKAJFNVJMI-SNVBAGLBSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1)[C@@H](C=C)N)Br |
SMILES canonique |
COC1=CC(=CC(=C1)C(C=C)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13044307.png)
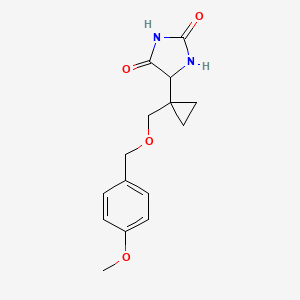
![tert-butyl N-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13044323.png)



